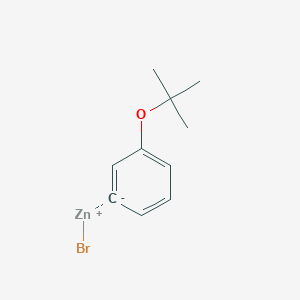

(3-t-Butoxyphenyl)Zinc bromide

Description

(3-t-Butoxyphenyl)zinc bromide is an organometallic compound belonging to the class of arylzinc halides. Its structure consists of a zinc atom bonded to a bromine atom and a 3-t-butoxyphenyl group (C₆H₄-O-C(CH₃)₃). The bulky tert-butoxy substituent at the para position of the phenyl ring influences its steric and electronic properties, making it distinct from simpler arylzinc reagents like phenylzinc bromide. Organozinc compounds are pivotal in synthetic organic chemistry, particularly in cross-coupling reactions such as Negishi coupling, where they act as nucleophilic partners for transition metal-catalyzed bond formation .

For instance, zinc bromide (ZnBr₂) is well-characterized as a hygroscopic, water-soluble Lewis acid with a melting point of 394°C and molecular weight of 225.19 g/mol . The addition of the 3-t-butoxyphenyl group likely increases molecular weight significantly (estimated >300 g/mol) and reduces water solubility due to the hydrophobic tert-butyl moiety.

Properties

Molecular Formula |

C10H13BrOZn |

|---|---|

Molecular Weight |

294.5 g/mol |

IUPAC Name |

bromozinc(1+);(2-methylpropan-2-yl)oxybenzene |

InChI |

InChI=1S/C10H13O.BrH.Zn/c1-10(2,3)11-9-7-5-4-6-8-9;;/h4-5,7-8H,1-3H3;1H;/q-1;;+2/p-1 |

InChI Key |

SIAMOHLDDKPQJP-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)OC1=CC=C[C-]=C1.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-t-Butoxyphenyl)Zinc bromide can be synthesized through the reaction of 3-t-butoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the use of a palladium catalyst to facilitate the formation of the organozinc compound. The general reaction conditions include:

Temperature: Room temperature to slightly elevated temperatures.

Solvent: Tetrahydrofuran (THF) or other suitable solvents.

Catalyst: Palladium-based catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-t-Butoxyphenyl)Zinc bromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

Reduction: It can be reduced to form the corresponding hydrocarbons.

Substitution: The compound can participate in substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Palladium catalysts and various halides or triflates are commonly used in cross-coupling reactions.

Major Products Formed

Oxidation: Phenols, quinones.

Reduction: Hydrocarbons.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

(3-t-Butoxyphenyl)Zinc bromide has a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of (3-t-Butoxyphenyl)Zinc bromide in cross-coupling reactions involves the formation of a transient organozinc intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include:

Transmetalation: Transfer of the organic group from zinc to palladium.

Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst.

Comparison with Similar Compounds

Zinc Bromide (ZnBr₂)

Key Properties :

- Molecular Weight : 225.19 g/mol .

- Melting Point : 394°C .

- Solubility : Highly soluble in water (697 g/100 mL at 20°C) .

- Applications : Used as a Lewis acid catalyst, electrolyte in zinc-bromine batteries, and radiation shielding material .

Comparison: Unlike ZnBr₂, (3-t-Butoxyphenyl)zinc bromide is an organometallic reagent designed for selective bond-forming reactions. However, its solubility shifts toward organic solvents (e.g., THF, ethers), contrasting with ZnBr₂’s aqueous affinity.

Phenylzinc Bromide (C₆H₅ZnBr)

Key Properties :

- Structure : A phenyl group directly bonded to zinc.

- Reactivity : Highly reactive in cross-coupling reactions but prone to hydrolysis.

- Applications : Used in Negishi coupling for C–C bond formation.

The bulky group may also hinder undesired side reactions, such as β-hydride elimination.

Bromide Salts with Organic Cations (e.g., Sepantronium Bromide)

Key Properties :

- Sepantronium Bromide (YM-155): A non-organometallic bromide salt with anticancer activity (IC₅₀ = 0.54 nM in PC-3 cells) .

- Applications : Pharmaceutical agent targeting survivin protein expression .

Comparison :

While Sepantronium bromide is ionic and biologically active, this compound is covalent and used in synthetic chemistry. The latter’s reactivity is governed by the zinc center’s electrophilicity, whereas Sepantronium’s activity relies on ionic interactions and cellular uptake.

Crystal Structure Analogues (e.g., 2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide)

Key Properties :

- Crystal Packing : Stabilized by N–H⋯Br hydrogen bonds and van der Waals interactions .

- Substituent Effects : Bulky aromatic groups influence molecular alignment and stability.

Comparison :

The tert-butoxy group in this compound may similarly stabilize its solid-state structure through steric effects and weak interactions, though direct crystallographic data is lacking.

Data Tables

Table 1: Physical and Chemical Properties

*Hypothetical data based on structural analogs.

Table 2: Reactivity Comparison

| Compound | Electrophilicity | Hydrolysis Stability | Steric Hindrance |

|---|---|---|---|

| ZnBr₂ | High | Low (hydrolyzes) | None |

| (3-t-Butoxyphenyl)ZnBr | Moderate | Moderate | High |

| Phenylzinc Bromide | High | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.